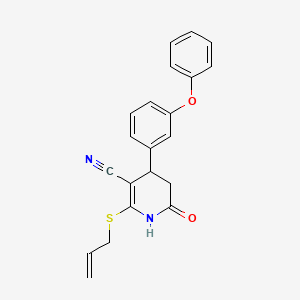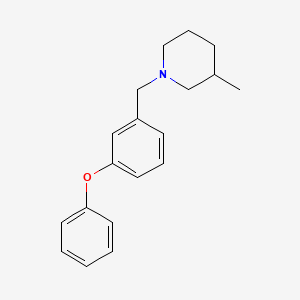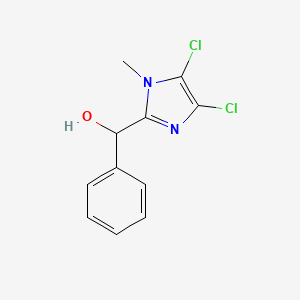![molecular formula C23H31ClN2O4 B5160234 3-chloro-N-cyclopentyl-4-[1-(oxane-4-carbonyl)piperidin-4-yl]oxybenzamide](/img/structure/B5160234.png)
3-chloro-N-cyclopentyl-4-[1-(oxane-4-carbonyl)piperidin-4-yl]oxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-cyclopentyl-4-[1-(oxane-4-carbonyl)piperidin-4-yl]oxybenzamide is a complex organic compound that features a benzamide core with various substituents, including a chloro group, a cyclopentyl group, and a piperidinyl-oxy linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclopentyl-4-[1-(oxane-4-carbonyl)piperidin-4-yl]oxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoic acid with cyclopentylamine under amide bond-forming conditions.
Piperidinyl-oxy Linkage Formation: The piperidinyl-oxy linkage is introduced by reacting the benzamide intermediate with 4-hydroxypiperidine in the presence of a suitable coupling agent.
Oxane-4-carbonyl Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl-oxy linkage.
Reduction: Reduction reactions can target the carbonyl groups present in the compound.
Substitution: The chloro group on the benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Substituted benzamide derivatives with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
3-chloro-N-cyclopentyl-4-[1-(oxane-4-carbonyl)piperidin-4-yl]oxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound may be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-cyclopentyl-4-[1-(oxane-4-carbonyl)piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloro-N-cyclopentyl-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-4-yl]oxybenzamide
- 3-chloro-N-cyclopentyl-4-[1-(morpholine-4-carbonyl)piperidin-4-yl]oxybenzamide
Uniqueness
3-chloro-N-cyclopentyl-4-[1-(oxane-4-carbonyl)piperidin-4-yl]oxybenzamide is unique due to the presence of the oxane-4-carbonyl group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may have different substituents, leading to variations in reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
3-chloro-N-cyclopentyl-4-[1-(oxane-4-carbonyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN2O4/c24-20-15-17(22(27)25-18-3-1-2-4-18)5-6-21(20)30-19-7-11-26(12-8-19)23(28)16-9-13-29-14-10-16/h5-6,15-16,18-19H,1-4,7-14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURFXLDLKBBXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)C4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-ethoxy-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5160155.png)
![2-(benzylsulfonyl)-4,6-diphenylthieno[2,3-b]pyridin-3-amine](/img/structure/B5160157.png)
![2-Methoxyethyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5160163.png)


![1-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(2-fluorobenzoyl)thiourea](/img/structure/B5160188.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5160194.png)
![2-Methylpropyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)butanoate](/img/structure/B5160202.png)
![[3-(4-chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B5160206.png)
![5-acetyl-N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-thiophenecarboxamide](/img/structure/B5160211.png)
![2-methyl-N-[2-(2-naphthalen-2-yloxyethoxy)ethyl]propan-2-amine;oxalic acid](/img/structure/B5160214.png)
![N-(2,5-dimethylphenyl)-2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5160226.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenoxypropanamide](/img/structure/B5160228.png)

